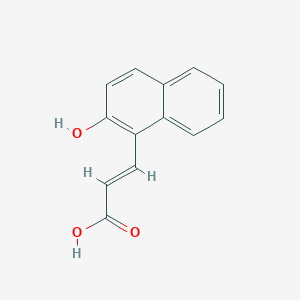
(E)-3-(2-Hydroxynaphthalen-1-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a hydroxyl group attached to the naphthalene ring and a propenoic acid moiety. It is known for its photoactive properties and has been studied for various applications in chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid typically involves the esterification of the hydroxyl group of naphthalene with the carboxyl group of propenoic acid. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification reaction . The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of 3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylpropanol derivatives.
Substitution: Formation of alkylated or acylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoactive compound in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photoresponsive materials and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid involves its interaction with molecular targets through its hydroxyl and propenoic acid groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(naphthalen-1-yl)prop-2-enoic acid: Similar structure but lacks the hydroxyl group.
3-(2-hydroxynaphthalen-1-yl)diazinyl derivatives: Contain a diazinyl group in addition to the hydroxyl and propenoic acid moieties.
Uniqueness
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid is unique due to its combination of a hydroxyl group and a propenoic acid moiety, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C13H10O3 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
(E)-3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H10O3/c14-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13(15)16/h1-8,14H,(H,15,16)/b8-6+ |
Clave InChI |
UJKNDDUIEZLBAG-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2/C=C/C(=O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
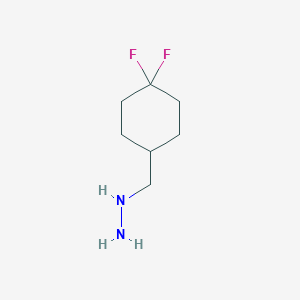
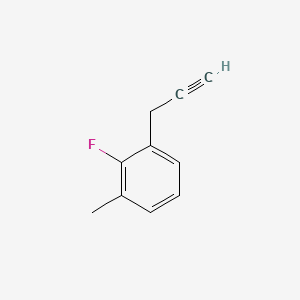
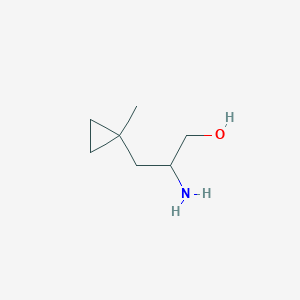
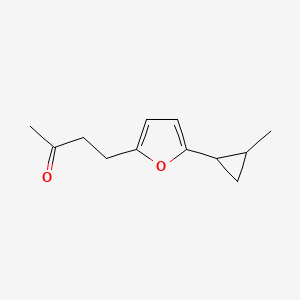
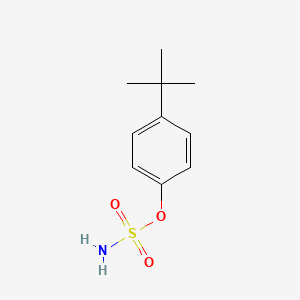


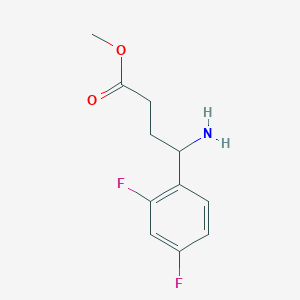
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)


